1-(4-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamide
Description
1-(4-Chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamide is a cyclopentane-carboxamide derivative characterized by a 4-chlorophenyl group at the cyclopentane core and a substituted ethyl linker. The ethyl group features methoxy substituents at both the 2- and 3-positions of the phenyl ring, distinguishing it from structurally related compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClNO3/c1-26-19-7-5-6-16(14-19)20(27-2)15-24-21(25)22(12-3-4-13-22)17-8-10-18(23)11-9-17/h5-11,14,20H,3-4,12-13,15H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCFDDCVYNVHGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamide can be achieved through multiple synthetic routes. One common method involves the reaction of 4-chlorobenzoyl chloride with cyclopentanone in the presence of a base to form the intermediate 4-chlorophenyl cyclopentyl ketone. This intermediate is then reacted with 2-methoxy-2-(3-methoxyphenyl)ethylamine under appropriate conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or materials.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development. It can be tested for its effects on various biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, analgesic, or anticancer agent, depending on its biological activity and mechanism of action.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other cyclopentane-carboxamide derivatives allow for comparative analysis. Key differences in substituents, linker groups, and heterocyclic moieties influence physicochemical properties, binding affinities, and metabolic stability. Below is a detailed comparison:
Substituent Variations on the Phenyl Ring
- Halogen Substitution: The target compound’s 4-chlorophenyl group is analogous to the 4-bromophenyl group in 1-(4-bromophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide (). In contrast, 1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide () features a trifluoromethyl group, a strong electron-withdrawing substituent. This could reduce electron density at the carboxamide moiety, altering hydrogen-bonding capacity relative to the target compound’s methoxy groups .
Methoxy vs. Hydroxy Groups :
Ethyl Linker Modifications
- Heterocyclic Attachments: Compounds such as N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-1-(4-chlorophenyl)cyclopentane-1-carboxamide () and 1-(4-chlorophenyl)-N-[2-(2-methyl-1H-indol-1-yl)ethyl]cyclopentanecarboxamide () replace the methoxy-phenyl ethyl group with thieno-pyrazol or indol moieties.
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of amides characterized by a cyclopentane core substituted with a chlorophenyl group and methoxyphenyl ethyl moiety. Its molecular formula is and it possesses unique properties that may influence its biological effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds with similar structures. For instance, compounds featuring chlorophenyl and methoxy groups have shown promising results in inhibiting tumor growth:
- Mechanism of Action : The presence of electron-withdrawing groups (like chlorine) and electron-donating groups (like methoxy) can significantly affect the compound's interaction with biological targets, enhancing its cytotoxicity against various cancer cell lines.
- Case Study : A related compound demonstrated an IC50 value of 1.61 µg/mL against colon carcinoma cells, suggesting that structural similarities might confer comparable efficacy to our compound of interest .
Analgesic Properties
The structural features of this compound suggest potential analgesic effects, akin to other compounds in the fentanyl series:
- Research Findings : Some analogs exhibit significant binding affinity to opioid receptors, which may translate into pain relief. For example, modifications in the phenyl ring have been linked to increased potency in receptor binding and analgesic activity.
- Data Table :
| Compound Name | Binding Affinity (Ki) | Analgesic Activity | Reference |
|---|---|---|---|
| Compound A | 0.5 nM | High | |
| Compound B | 1.2 nM | Moderate | |
| 1-(4-chlorophenyl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]cyclopentane-1-carboxamide | TBD | TBD | TBD |
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds indicate that structural variations can yield significant differences in activity against various pathogens:
- Mechanism : The hydrophobic nature of the cyclopentane ring may enhance membrane penetration, leading to increased antimicrobial efficacy.
- Case Study : A series of structurally similar compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results which warrant further exploration for our target compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological behavior of this compound:
- Key Findings :
- The chlorine atom enhances lipophilicity, potentially improving cell membrane permeability.
- The methoxy groups may increase solubility and stabilize interactions with biological targets.
Data Table: SAR Analysis
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substitution | Increases potency in receptor binding |
| Methoxy Groups | Enhances solubility and stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
